1-(Pyrimidin-5-yl)pyrrolidin-3-amine
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Overview
Description
1-(Pyrimidin-5-yl)pyrrolidin-3-amine is a heterocyclic compound that features a pyrimidine ring attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-5-yl)pyrrolidin-3-amine typically involves the reaction of pyrimidine derivatives with pyrrolidine under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where pyrimidine halides react with pyrrolidine in the presence of a palladium catalyst and a base . Another approach involves the nucleophilic substitution reaction of pyrimidine derivatives with pyrrolidine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrimidin-5-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrimidine derivatives .
Scientific Research Applications
1-(Pyrimidin-5-yl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-5-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and have been studied for their biological activities.
Imidazo[1,2-a]pyridines: These compounds also feature a fused ring system and have shown significant medicinal applications.
Uniqueness: 1-(Pyrimidin-5-yl)pyrrolidin-3-amine is unique due to its specific combination of pyrimidine and pyrrolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H12N4 |
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Molecular Weight |
164.21 g/mol |
IUPAC Name |
1-pyrimidin-5-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C8H12N4/c9-7-1-2-12(5-7)8-3-10-6-11-4-8/h3-4,6-7H,1-2,5,9H2 |
InChI Key |
GZDQCUJGRXUZTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)C2=CN=CN=C2 |
Origin of Product |
United States |
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